N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide
Description
N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a methanesulfonamide group
Properties
IUPAC Name |
N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S/c1-4-22(25(3,23)24)17-9-11-21(12-10-17)14-16-13-15(2)20-19-8-6-5-7-18(16)19/h5-8,13,17H,4,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUKBQUDOYINAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCN(CC1)CC2=CC(=NC3=CC=CC=C32)C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Piperidine Ring Formation: The piperidine ring can be synthesized via the hydrogenation of pyridine or through the cyclization of 1,5-diaminopentane.
Coupling Reactions: The quinoline and piperidine moieties are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Introduction of the Methanesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, which may reduce the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The piperidine ring may enhance the compound’s binding affinity to its targets, while the methanesulfonamide group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-[1-[(2-chloroquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide
- N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]ethanesulfonamide
- N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]benzenesulfonamide
Uniqueness
N-ethyl-N-[1-[(2-methylquinolin-4-yl)methyl]piperidin-4-yl]methanesulfonamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group, in particular, may enhance its solubility and bioavailability compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
